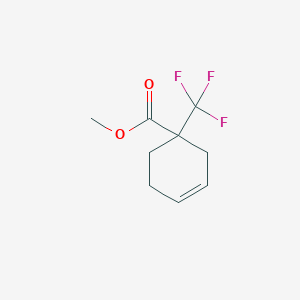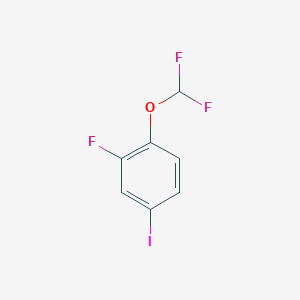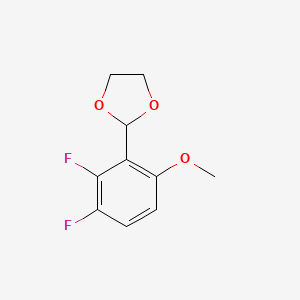
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms. The difluoromethoxyphenyl group would be attached to one of the carbon atoms of the dioxolane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the dioxolane ring and the difluoromethoxyphenyl group. For example, the compound is likely to be relatively stable due to the presence of the dioxolane ring. The difluoromethoxyphenyl group could potentially make the compound more lipophilic, which could influence its solubility and its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Renewable Energy Sources
Dioxolane derivatives have been explored for their potential in renewable energy applications. For instance, a study demonstrated the conversion of 2,3-butanediol to a mixture of dioxolanes that exhibited properties comparable to high octane gasoline, suggesting their use as sustainable gasoline blending components or diesel oxygenates (Harvey, Merriman, & Quintana, 2016).
Advanced Materials
Research on dioxolane derivatives has also contributed to the development of advanced materials. A study focused on the synthesis and characterization of cyclic ketene acetal comonomers, including dioxolane derivatives, which were found to control the nitroxide-mediated polymerization of methacrylates, leading to well-defined and degradable copolymers (Delplace et al., 2015).
Electrical Insulation
Dioxolane derivatives have been evaluated for their suitability as dielectric gases for electrical insulation, with studies highlighting their high critical electric field strength, which could make them viable alternatives to traditional insulation gases (Hösl et al., 2018).
Battery Technology
In the field of battery technology, dioxolane-based electrolytes have been investigated for their performance in lithium-sulfur batteries, indicating the potential for enhanced stability and capacity performance (Yang et al., 2017).
Spectroscopic and Structural Analysis
Detailed spectroscopic and structural analyses of dioxolane derivatives have provided valuable insights into their properties and potential applications. For example, studies have elucidated the vibrational, electronic, and structural characteristics of such compounds, aiding in their application in various fields (Prabaharan & Xavier, 2015).
Mecanismo De Acción
Target of Action
The primary target of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane is the gonadotropin-releasing hormone (GnRH) receptor . This receptor plays a crucial role in the regulation of the reproductive system. It is responsible for the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn control the production of sex hormones including estrogens .
Mode of Action
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane acts as a selective antagonist of the GnRH receptor . By binding to this receptor, it prevents the GnRH-mediated secretion of the gonadotropins, LH and FSH . This leads to a decrease in the production of sex hormones, including estrogens .
Biochemical Pathways
The compound’s action on the GnRH receptor affects the hypothalamic-pituitary-gonadal axis , a hormonal system that plays a key role in the development and regulation of the reproductive and immune systems . By inhibiting the release of gonadotropins, the compound can reduce the activity of estrogen-dependent conditions such as uterine fibroids and endometriosis .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it has good bioavailability
Result of Action
The molecular and cellular effects of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane’s action primarily involve the reduction of estrogen activity. This can lead to the alleviation of symptoms associated with estrogen-dependent conditions such as uterine fibroids and endometriosis .
Propiedades
IUPAC Name |
2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAXGXXQBHXLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

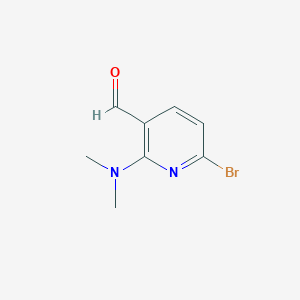
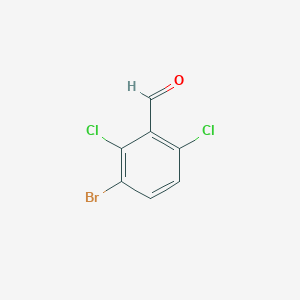


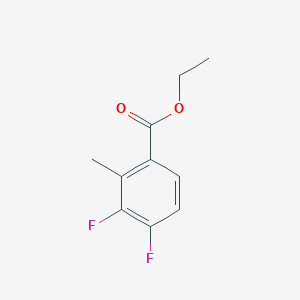
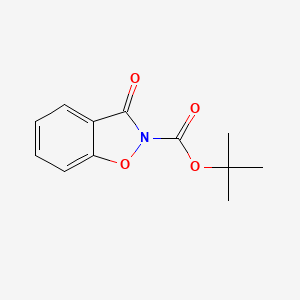
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)



![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
